Cas no 143590-14-1 ((2R)-2-(4-methoxyphenyl)propan-1-ol)

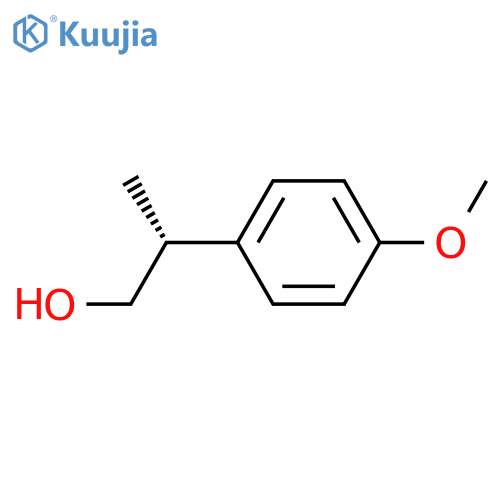

143590-14-1 structure

商品名:(2R)-2-(4-methoxyphenyl)propan-1-ol

(2R)-2-(4-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 143590-14-1

- (2R)-2-(4-methoxyphenyl)propan-1-ol

- EN300-6506520

- SCHEMBL7419755

-

- インチ: 1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1

- InChIKey: VIPNDDUFWVYIPH-QMMMGPOBSA-N

- ほほえんだ: OC[C@H](C)C1C=CC(=CC=1)OC

計算された属性

- せいみつぶんしりょう: 166.099379685g/mol

- どういたいしつりょう: 166.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 29.5Ų

(2R)-2-(4-methoxyphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6506520-0.1g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 0.1g |

$1447.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-0.5g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 0.5g |

$1577.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-10.0g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 10g |

$7065.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-0.05g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 0.05g |

$1381.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-1.0g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 1g |

$1643.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-0.25g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 0.25g |

$1513.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-2.5g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 2.5g |

$3220.0 | 2023-05-31 | ||

| Enamine | EN300-6506520-5.0g |

(2R)-2-(4-methoxyphenyl)propan-1-ol |

143590-14-1 | 5g |

$4764.0 | 2023-05-31 |

(2R)-2-(4-methoxyphenyl)propan-1-ol 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

4. Water

143590-14-1 ((2R)-2-(4-methoxyphenyl)propan-1-ol) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量